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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for sizing
liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-
[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) using the extrusion technique. The protocols
and data presented are intended to serve as a comprehensive guide for producing unilamellar
vesicles with a defined size distribution for applications in drug delivery and other areas of
nanomedicine.

Introduction to Liposome Extrusion

Liposome extrusion is a widely used technique for reducing the size and lamellarity of
liposomes.[1] The process involves forcing a liposome suspension through a polycarbonate
membrane with a defined pore size.[2][3] This method is favored for its reproducibility and
ability to generate homogenous populations of unilamellar vesicles with controlled diameters.[4]
[5] The final size of the extruded liposomes is primarily determined by the pore size of the
membrane used.

Incorporating PEGylated lipids, such as m-PEG8-DSPE, into the liposome formulation can
influence the final vesicle size. PEGylation creates a hydrophilic layer on the liposome surface,
which can lead to smaller vesicle sizes due to increased lateral repulsion between the lipids,
resulting in a higher curvature of the lipid bilayer.
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Key Parameters Influencing Liposome Size

Several process parameters can be modulated to achieve the desired liposome size and
polydispersity index (PDI). Understanding the impact of these parameters is crucial for
optimizing the extrusion process.

 Membrane Pore Size: This is the most critical factor determining the final liposome size.
Generally, the mean diameter of the extruded liposomes will be slightly larger than the pore
size of the membrane.

o Number of Extrusion Passes: Increasing the number of times the liposome suspension is
passed through the membrane generally leads to a smaller mean vesicle size and a
narrower size distribution (lower PDI). A minimum of three to five passes is often sufficient to
achieve a homogenous preparation.

o Temperature: Extrusion should be performed at a temperature above the gel-liquid crystalline
phase transition temperature (Tc) of the lipid mixture. For saturated lipids like those in many
m-PEG8-DSPE formulations, this ensures the lipid bilayer is in a fluid state, facilitating
vesicle reformation. However, further increasing the temperature far beyond the Tc may have
a limited effect on the final liposome size.

o Flow Rate/Pressure: A higher flow rate or pressure can lead to a decrease in the size of the
extruded liposomes. However, excessively high flow rates may negatively impact the
homogeneity of the liposome population, leading to a higher PDI.

Quantitative Data on Extrusion Parameters

The following tables summarize quantitative data from various studies on the effect of extrusion
parameters on liposome size and PDI. While not all studies used m-PEG8-DSPE specifically,
the data provides valuable insights into the general trends observed for PEGylated liposomes.

Table 1: Effect of Membrane Pore Size on Liposome Diameter
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Initial

Final

Membrane . . . . Polydispersity
. Liposome Size Liposome Size Reference

Pore Size (nm) Index (PDI)
(nm) (nm)

400 >1000 ~70-415 Not Reported

200 >1000 Not Reported Not Reported

100 >1000 ~135 <0.1

50 >1000 Not Reported Not Reported

30 >1000 ~30-85 Not Reported

Table 2: Effect of Number of Extrusion Passes on Liposome Diameter

Initial Final ) .

Number of . . . . Polydispersity
Liposome Size Liposome Size Reference

Passes Index (PDI)
(nm) (nm)

1 ~380 ~250 Not Reported

2 ~380 <200 Not Reported

3 ~380 ~150 <0.2

5 Not Reported ~175.6 ~0.180

10 Not Reported ~134.7 ~0.074

11 Not Reported ~100 Not Reported

Table 3: Effect of Flow Rate on Liposome Diameter
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Initial Final . )
Flow Rate ] ] ] ] Polydispersity
. Liposome Size Liposome Size Reference
(mL/min) Index (PDI)
(nm) (nm)
1 ~380 ~220 ~0.2
5 ~380 ~190 ~0.25
9 ~380 ~170 ~0.3

Experimental Workflow

The overall process for preparing and sizing m-PEG8-DSPE liposomes via extrusion is
depicted in the following workflow diagram.
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Caption: Workflow for m-PEG8-DSPE liposome preparation and sizing.

Detailed Experimental Protocol

This protocol describes a general method for preparing m-PEG8-DSPE-containing liposomes
with a target size of approximately 100 nm.
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Materials:

Primary phospholipid (e.qg., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
e Cholesterol

o 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-
PEG8-DSPE)

e Chloroform or a chloroform/methanol mixture

e Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
e Mini-extruder apparatus

e Polycarbonate membranes (e.g., 100 nm pore size)
e Filter supports

e Gas-tight syringes

e Rotary evaporator

e Vacuum pump or desiccator

o Water bath or heating block

Procedure:

5.1. Lipid Film Hydration

 Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids in chloroform or a
suitable organic solvent mixture. A common molar ratio for stable, PEGylated liposomes is
55:40:5 of DSPC:Cholesterol:m-PEG8-DSPE.

e Film Formation: Create a thin lipid film on the wall of the flask by removing the organic
solvent using a rotary evaporator.
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e Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any
residual solvent.

» Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the
desired final lipid concentration.

» Vortexing: Hydrate the lipid film by vortexing the flask. To facilitate hydration, this step should
be performed at a temperature above the phase transition temperature of the lipids (e.g., 60-
65°C for DSPC-containing formulations).

5.2. Initial Sizing (Optional but Recommended)

o Freeze-Thaw Cycles: Subject the hydrated lipid suspension to five to ten freeze-thaw cycles.
This is achieved by alternately placing the suspension in liquid nitrogen and a warm water
bath. This process helps to increase the encapsulation efficiency and create smaller, more
uniform multilamellar vesicles.

5.3. Extrusion

o Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane
(e.g., 100 nm) sandwiched between two filter supports.

o Temperature Control: Pre-heat the extruder to a temperature above the lipid mixture's Tc
(e.g., 65°C).

o Loading: Draw the liposome suspension into one of the gas-tight syringes and connect it to
one end of the extruder. Connect an empty syringe to the other end.

o Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension
through the membrane into the empty syringe. This constitutes one pass.

o Repeat: Repeat the extrusion for a total of 11 to 21 passes. An odd number of passes
ensures the final product is in the opposite syringe from the starting one.

5.4. Characterization
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¢ Size and PDI: Determine the mean hydrodynamic diameter and polydispersity index (PDI) of
the final liposome suspension using Dynamic Light Scattering (DLS).

o Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

e Morphology: Visualize the morphology and confirm the unilamellar nature of the liposomes
using Transmission Electron Microscopy (TEM), if required.

Logical Relationships in Extrusion

The interplay of key parameters in achieving the desired liposome characteristics can be
visualized as follows:

Controllable Parameters

Membrane Pore Size Number of Passes Flow Rate / Pressure

Enables Extrusion
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Directly Influences Decreases Decreases Decreases May Increase
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Click to download full resolution via product page
Caption: Key parameters influencing final liposome properties.

By carefully controlling these parameters, researchers can consistently produce m-PEG8-
DSPE liposomes with the desired size and distribution for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12425274?utm_src=pdf-body-img
https://www.benchchem.com/product/b12425274?utm_src=pdf-body
https://www.benchchem.com/product/b12425274?utm_src=pdf-body
https://www.benchchem.com/product/b12425274?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

o 1. researchgate.net [researchgate.net]
e 2. nkimberly.wordpress.com [nkimberly.wordpress.com]
o 3. researchgate.net [researchgate.net]

e 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC
[pmc.ncbi.nlm.nih.gov]

» 5. Filter-extruded liposomes revisited: a study into size distributions and morphologies in
relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for m-PEG8-DSPE
Liposome Sizing via Extrusion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242527 4#extrusion-techniques-for-m-peg8-dspe-
liposome-sizing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/figure/EFFECT-OF-EXTRUSION-ON-AS-LIPOSOMES-SIZE_tbl1_331490168
https://nkimberly.wordpress.com/2016/06/02/liposomes/
https://www.researchgate.net/publication/311859446_Evaluation_of_Extrusion_Technique_for_Nanosizing_Liposomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://www.benchchem.com/product/b12425274#extrusion-techniques-for-m-peg8-dspe-liposome-sizing
https://www.benchchem.com/product/b12425274#extrusion-techniques-for-m-peg8-dspe-liposome-sizing
https://www.benchchem.com/product/b12425274#extrusion-techniques-for-m-peg8-dspe-liposome-sizing
https://www.benchchem.com/product/b12425274#extrusion-techniques-for-m-peg8-dspe-liposome-sizing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12425274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

